3-Benzylsulfanyl-6-thiophen-2-ylpyridazine
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Overview
Description
3-(BENZYLSULFANYL)-6-(THIOPHEN-2-YL)PYRIDAZINE is a heterocyclic compound that features a pyridazine ring substituted with a benzylsulfanyl group at the 3-position and a thiophen-2-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLSULFANYL)-6-(THIOPHEN-2-YL)PYRIDAZINE typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, a thiol (benzyl mercaptan) can react with a halogenated pyridazine derivative under basic conditions to form the benzylsulfanyl-substituted pyridazine.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced through cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a thiophen-2-yl boronic acid reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 3-(BENZYLSULFANYL)-6-(THIOPHEN-2-YL)PYRIDAZINE may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(BENZYLSULFANYL)-6-(THIOPHEN-2-YL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed for hydrogenation.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Benzylsulfinyl or benzylsulfonyl derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated thiophen-2-yl derivatives.
Scientific Research Applications
3-(BENZYLSULFANYL)-6-(THIOPHEN-2-YL)PYRIDAZINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new organic materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-(BENZYLSULFANYL)-6-(THIOPHEN-2-YL)PYRIDAZINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzylsulfanyl and thiophen-2-yl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(BENZYLSULFANYL)-6-(PHENYL)PYRIDAZINE: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
3-(METHYLSULFANYL)-6-(THIOPHEN-2-YL)PYRIDAZINE: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
3-(BENZYLSULFANYL)-6-(FURAN-2-YL)PYRIDAZINE: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.
Uniqueness
3-(BENZYLSULFANYL)-6-(THIOPHEN-2-YL)PYRIDAZINE is unique due to the combination of the benzylsulfanyl and thiophen-2-yl groups, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C15H12N2S2 |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-6-thiophen-2-ylpyridazine |
InChI |
InChI=1S/C15H12N2S2/c1-2-5-12(6-3-1)11-19-15-9-8-13(16-17-15)14-7-4-10-18-14/h1-10H,11H2 |
InChI Key |
ALXJYDIYDDOWBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
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